2,4-Dichloro-5-oxo-2-hexenedioic acid 2,4-Dichloro-5-oxo-2-hexenedioic acid
Brand Name: Vulcanchem
CAS No.: 56771-78-9
VCID: VC18696677
InChI: InChI=1S/C6H4Cl2O5/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1-2H,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C6H4Cl2O5
Molecular Weight: 227.00 g/mol

2,4-Dichloro-5-oxo-2-hexenedioic acid

CAS No.: 56771-78-9

Cat. No.: VC18696677

Molecular Formula: C6H4Cl2O5

Molecular Weight: 227.00 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-oxo-2-hexenedioic acid - 56771-78-9

Specification

CAS No. 56771-78-9
Molecular Formula C6H4Cl2O5
Molecular Weight 227.00 g/mol
IUPAC Name 2,4-dichloro-5-oxohex-2-enedioic acid
Standard InChI InChI=1S/C6H4Cl2O5/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1-2H,(H,10,11)(H,12,13)
Standard InChI Key FZNLPNDNOQEIGH-UHFFFAOYSA-N
Canonical SMILES C(=C(C(=O)O)Cl)C(C(=O)C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is (2E)-2,4-dichloro-5-oxohex-2-enedioic acid, reflecting its stereochemistry (E-configuration at the double bond), halogenation pattern, and functional groups . The molecular formula C6H4Cl2O5\text{C}_6\text{H}_4\text{Cl}_2\text{O}_5 confirms the presence of six carbon atoms, two chlorine atoms, and five oxygen atoms, with a calculated monoisotopic mass of 225.94 g/mol .

Structural Characterization

The compound features:

  • A conjugated double bond between C2 and C3, influencing its reactivity toward electrophilic and nucleophilic agents.

  • Chlorine atoms at C2 and C4, which enhance electron-withdrawing effects and stabilize the α,β-unsaturated system.

  • A ketone group at C5, contributing to its polarity and potential for keto-enol tautomerism.

  • Terminal carboxylic acid groups at C1 and C6, enabling salt formation and participation in condensation reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight227.00 g/mol
Density1.739 ± 0.06 g/cm³ (Predicted)
Boiling Point416.9 ± 45.0 °C (Predicted)
pKa1.51 ± 0.54 (Predicted)
SolubilityLimited in water

Synthesis and Manufacturing

Synthetic Routes

While direct methods for synthesizing 2,4-dichloro-5-oxo-2-hexenedioic acid are sparsely documented, analogous pathways for chlorinated keto acids suggest potential strategies:

  • Halogenation of Precursors: Chlorination of 5-oxo-2-hexenedioic acid using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

  • Oxidation of Diols: Selective oxidation of 2,4-dichloro-5-hydroxyhex-2-enedioic acid with potassium permanganate (KMnO₄) or Jones reagent.

  • Acylation Reactions: As demonstrated in EP0176026A1 for related benzoic acids, acylation of dichlorofluorobenzene derivatives with acyl chlorides could be adapted .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of chlorine atoms at C2 and C4 requires careful control of reaction kinetics and catalysts.

  • Stability Issues: The α,β-unsaturated system and electron-deficient carbonyl group may lead to decomposition under acidic or basic conditions .

Chemical Reactivity and Applications

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Nucleophilic Addition: The α,β-unsaturated carbonyl system undergoes Michael additions with amines or thiols, forming adducts useful in drug design .

  • Decarboxylation: Heating may eliminate CO₂ from the carboxylic acid groups, yielding 2,4-dichloro-5-oxo-2-hexene, a potential intermediate for polymers .

  • Reduction: Catalytic hydrogenation of the double bond could produce saturated analogs with modified bioactivity .

Pharmaceutical Intermediate

The structural similarity to antibacterial agents like 2,4-dichloro-5-fluorobenzoic acid (EP0176026A1) suggests utility in synthesizing quinolone antibiotics . Chlorinated keto acids are also explored as inhibitors of metabolic enzymes such as fatty acid synthase .

Agrochemical Development

Chlorinated dicarboxylic acids serve as precursors for herbicides and fungicides. The electron-withdrawing chlorine atoms enhance lipid solubility, improving membrane permeability in target organisms .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
2,5-Dichloro-4-oxohexenedioic acidC6H4Cl2O5\text{C}_6\text{H}_4\text{Cl}_2\text{O}_5Chlorine at C2 and C5; altered reactivity in nucleophilic additions .
3-Chloroacrylic acidC3H3ClO2\text{C}_3\text{H}_3\text{ClO}_2Shorter chain; lacks ketone and second carboxylic acid group .
2-Hexenedioic acidC6H8O4\text{C}_6\text{H}_8\text{O}_4No halogens or ketone; lower chemical stability .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.

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